molecular formula C8H5BrClFO2 B13136776 4-Bromo-2-fluoro-3-methoxybenzoyl chloride

4-Bromo-2-fluoro-3-methoxybenzoyl chloride

Cat. No.: B13136776
M. Wt: 267.48 g/mol
InChI Key: IORWQGDPULAYLD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzoyl chloride moiety. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride typically involves the reaction of 4-bromo-2-fluoro-3-methoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under reflux conditions, and the resulting product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    4-Bromo-2-fluoro-3-methoxybenzoic Acid: Formed from hydrolysis.

    Biaryl Compounds: Formed from coupling reactions.

Scientific Research Applications

4-Bromo-2-fluoro-3-methoxybenzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is unique due to the presence of both fluorine and methoxy groups, which can influence its reactivity and the properties of its derivatives. The combination of these functional groups makes it a versatile intermediate for the synthesis of a wide range of compounds.

Biological Activity

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an aromatic compound notable for its unique structural features, which include a benzoyl chloride functional group and halogen substituents. While specific biological activity data for this compound is limited, insights can be drawn from related compounds and preliminary studies that highlight its potential applications in medicinal chemistry.

Antimicrobial Properties

Compounds structurally similar to this compound have been investigated for their antimicrobial properties. For instance, derivatives of benzoyl chlorides have shown promise as antimicrobial agents, suggesting that this compound could exhibit similar activity due to its structural characteristics.

Anticancer Potential

Research into benzoyl chloride derivatives has also indicated potential anticancer activity. A study on related compounds revealed that they exert their anticancer effects through mechanisms such as inhibition of tubulin polymerization, which is critical for cancer cell division. While direct studies on this compound are lacking, its structural analogs offer a basis for hypothesizing similar biological activities .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, a comparison with related compounds is useful. The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-fluoro-3-methoxybenzoyl chlorideC9_9H7_7ClF OChlorine instead of bromine
5-Bromo-2-fluoro-3-methoxybenzoyl chlorideC9_9H7_7BrF OBromine at the fifth position
4-Bromo-3-fluorobenzoyl chlorideC8_8H6_6BrF ClFluorine at the meta position

The unique combination of bromine and fluorine substituents in this compound may influence its reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

While direct case studies specifically focusing on this compound are scarce, research into structurally analogous compounds provides valuable insights. For example, studies on benzyl derivatives have shown varying degrees of antimicrobial and anticancer activities, often linked to their ability to interact with specific biological targets such as enzymes or receptors involved in disease processes .

In one notable study, compounds derived from similar structures demonstrated significant inhibition against various cancer cell lines, indicating a promising avenue for further exploration of this compound in cancer therapy .

Properties

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methoxybenzoyl chloride

InChI

InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3

InChI Key

IORWQGDPULAYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)Br

Origin of Product

United States

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